2-Fluoro-3-methylbutanoic acid
Overview
Description
2-Fluoro-3-methylbutanoic acid is a compound of interest in various chemical syntheses and reactions. Its properties and synthesis methods have been explored in several studies.
Synthesis Analysis
- A practical synthesis of a structurally similar compound, (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, was developed starting from 4-fluorophenylacetic acid with an overall yield of 80%. This process involves asymmetric hydrogenation and crystallization of its sodium salt for purity enhancement (Crameri et al., 1997).
Molecular Structure Analysis
- The molecular structure of a related compound, 5-Fluoro-1-(3-metylbutanoyl)pyrimidine-2,4(1H,3H)-dione, features a coplanar arrangement of the 3-methylbutanoyl group and the 5-fluorouracil unit, with specific torsion angles and intra- and intermolecular interactions (Lehmler & Parkin, 2008).
Chemical Reactions and Properties
- Fluorinated butanolides and butenolides, including 3-chloro-2-fluoro-2-buten-4-olide, demonstrate interesting nucleophilic reactions, including conjugate addition and vinylic halogen displacement (Paleta et al., 2000).
Physical Properties Analysis
- For compounds like 2-fluoro-3-hydroxypropionic acid, biocatalytic synthesis methods offer environmental and safety advantages. This compound can be synthesized using E. coli expressing specific enzymes, achieving a concentration of 50.0 mg/L (Liu et al., 2022).
Scientific Research Applications
Synthesis of Calcium Antagonists : (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a related compound, is synthesized for use as a key building block in calcium antagonists like Mibefradil, which have applications in treating heart-related conditions (Crameri et al., 1997).
PET Imaging Agents for Tumor Detection : F-18 labeled fluoroarylvaline derivatives, which include similar structural elements to 2-Fluoro-3-methylbutanoic acid, have been studied for their potential as PET imaging agents in tumor detection (Qiao et al., 2009).
Synthesis of γ-Fluorinated α-Amino Acids : Research into the stereoselective synthesis of γ-fluorinated α-amino acids has made use of compounds structurally related to 2-Fluoro-3-methylbutanoic acid (Laue et al., 2000).
Quantitative Determination in Alcoholic Beverages : The related compound 2-hydroxy-3-methylbutanoic acid has been quantitatively determined in wines and other alcoholic beverages, indicating its role in flavor and aroma (Gracia-Moreno et al., 2015).
Biocatalytic Synthesis : There's ongoing research in the biocatalytic synthesis of fluorinated compounds like 2-fluoro-3-hydroxypropionic acid, which shares a similar molecular structure with 2-Fluoro-3-methylbutanoic acid (Liu et al., 2022).
Study of Methyl-branched Flavor Compounds : Compounds like 2-Fluoro-3-methylbutanoic acid are also studied in the context of flavor compounds in fresh and processed foods, such as apples (Schumacher et al., 1998).
Acid Stress in Lactobacillus : Research has shown that compounds structurally related to 2-Fluoro-3-methylbutanoic acid are produced in response to acid stress in certain bacterial strains, with implications for food science and microbiology (Serrazanetti et al., 2011).
Safety And Hazards
The safety information for 2-Fluoro-3-methylbutanoic acid indicates that it is potentially dangerous . The hazard statements include H302, H315, H318, and H335, which suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-fluoro-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPSUGSPUHMWEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methylbutanoic acid | |
CAS RN |
1578-62-7 | |
Record name | Butyric acid, 2-fluoro-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-3-methylbutyric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-fluoro-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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